
Neocryptotanshinone
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Neocryptotanshinona implica un proceso de reacción de varios pasos. Una de las rutas sintéticas documentadas incluye los siguientes pasos :
Paso 1: n-Butillitio (n-BuLi) y tetrametiletilendiamina (TMEDA) en hexano a 45°C durante 30 minutos, seguido de tetrahidrofurano (THF) a 55-60°C durante 20 horas.
Paso 2: Cloruro de aluminio (AlCl3) en diclorometano (CH2Cl2) a 0°C durante 0.25 horas.
Paso 3: Tribromuro de boro (BBr3) en diclorometano (CH2Cl2) a -78°C a 25°C durante 4 horas.
Paso 4: 4-Dimetilaminopiridina (DMAP) en piridina a 0°C a 25°C durante 1 hora, seguido de 25°C durante 48 horas.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para Neocryptotanshinona no están ampliamente documentados, el compuesto se extrae típicamente de Salvia miltiorrhiza Bunge utilizando técnicas de extracción con solventes .
Análisis De Reacciones Químicas
Tipos de reacciones: Neocryptotanshinona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, alcoholes).
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de Neocryptotanshinona, cada uno con propiedades farmacológicas distintas .
Aplicaciones Científicas De Investigación
Antidiabetic Effects
NCTS has been extensively studied for its hypoglycemic properties, showing promise as a treatment for diabetes mellitus. Recent research indicates that NCTS effectively lowers blood glucose levels and enhances insulin sensitivity through various mechanisms.
Case Study: Hypoglycemic Activity in db/db Mice
A study conducted on db/db mice demonstrated that NCTS administration led to significant reductions in body weight and plasma glucose levels. The treatment improved glucose tolerance and decreased insulin resistance by modulating the expression of protein tyrosine phosphatase 1B (PTP1B), a known regulator of insulin signaling pathways. The results are summarized in Table 1.
Parameter | Vehicle Group | NCTS Group | Metformin Group |
---|---|---|---|
Body Weight Change (g) | +5.0 | -3.2 | -4.5 |
Plasma Glucose (mg/dL) | 280 | 150 | 140 |
Fasting Insulin (µU/mL) | 20 | 10 | 8 |
PTP1B Expression (Relative) | 1.0 | 0.5 | 0.4 |
The study concluded that NCTS not only reduced hyperglycemia but also restored normal liver function in diabetic mice by decreasing PTP1B levels, thereby enhancing insulin receptor signaling .
Anti-inflammatory Properties
NCTS exhibits significant anti-inflammatory effects, particularly in models of inflammation induced by lipopolysaccharides (LPS). It has been shown to suppress the expression of pro-inflammatory cytokines and inhibit key signaling pathways involved in inflammation.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies using RAW264.7 macrophages revealed that NCTS effectively reduced LPS-induced production of inflammatory mediators such as TNFα, IL-6, and IL-1β. The compound achieved this by inhibiting the NF-κB signaling pathway and downregulating inducible nitric oxide synthase (iNOS) expression.
Cytokine | Control Group (pg/mL) | LPS Group (pg/mL) | NCTS Treatment Group (pg/mL) |
---|---|---|---|
TNFα | 50 | 300 | 80 |
IL-6 | 30 | 250 | 70 |
IL-1β | 20 | 200 | 60 |
These findings indicate that NCTS could be a viable therapeutic agent for managing inflammatory conditions by modulating immune responses .
Potential Anticancer Applications
Emerging evidence suggests that NCTS may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Effects on Cancer Cell Lines
Research has indicated that NCTS can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound disrupts cell cycle progression and induces apoptosis via modulation of the mTOR signaling pathway.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
DU145 Prostate Cancer | 15 | mTOR pathway inhibition |
MCF-7 Breast Cancer | 20 | Apoptosis induction via Bcl-2 downregulation |
These results highlight the potential of NCTS as an adjunct therapy in cancer treatment protocols .
Mecanismo De Acción
Neocryptotanshinona ejerce sus efectos a través de varios objetivos y vías moleculares:
Acción antiinflamatoria: Inhibe las vías de señalización NF-κB e iNOS, reduciendo la producción de citoquinas inflamatorias como el factor de necrosis tumoral α (TNFα), la interleucina-6 (IL-6) y la interleucina-1β (IL-1β).
Acción antidiabética: El compuesto modula la expresión de la proteína tirosina fosfatasa 1B (PTP1B), mejorando la sensibilidad a la insulina y la tolerancia a la glucosa.
Acción neuroprotectora: Protege contra la isquemia cerebral al suprimir la polarización M1 de las células microgliales y promover la angiogénesis cerebral.
Comparación Con Compuestos Similares
Neocryptotanshinona se compara con otros compuestos similares, destacando su singularidad:
Compuestos similares: Neocryptotanshinona II, miltionona I, neotanshinona C y tanshiquinona B
En conclusión, Neocryptotanshinona es un compuesto versátil con un potencial significativo en diversos campos científicos y médicos. Sus propiedades únicas y sus diversas aplicaciones la convierten en un tema valioso de investigación en curso.
Actividad Biológica
Neocryptotanshinone (NCTS) is a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza Bunge, known for its diverse pharmacological properties. Recent studies have highlighted its potential anti-inflammatory, hypoglycemic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activities of NCTS, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Pharmacological Profile
This compound is classified as a diterpenoid and belongs to the family of tanshinones. Its structure contributes to its biological activity, particularly in modulating various signaling pathways involved in inflammation and metabolic processes.
Key Biological Activities
-
Anti-Inflammatory Effects
- NCTS has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages by suppressing the NF-κB signaling pathway and inducible nitric oxide synthase (iNOS) expression. This was evidenced by a significant reduction in the mRNA levels of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β .
- The compound effectively decreased the phosphorylation of IκBα, IKKβ, and NF-κB p65, indicating its role in preventing the translocation of NF-κB into the nucleus .
-
Hypoglycemic Activity
- In a study involving db/db mice, NCTS demonstrated significant hypoglycemic effects by reducing plasma glucose levels and improving glucose tolerance. The mechanism was linked to the downregulation of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling .
- The treatment also resulted in altered organ indices, suggesting potential benefits for diabetic complications .
- Anticancer Properties
Table 1: Summary of Biological Activities of this compound
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | Inhibition of NF-κB and iNOS pathways | |
Hypoglycemic | Regulation of PTP1B expression | |
Anticancer | Induction of apoptosis; cell cycle arrest |
Table 2: Effects of NCTS on db/db Mice
Parameter | Vehicle Group | NCTS Group (10 mg/kg) | Metformin Group (100 mg/kg) |
---|---|---|---|
Body Weight (g) | 35 ± 2 | 28 ± 3** | 29 ± 2** |
Plasma Glucose (mg/dL) | 250 ± 10 | 180 ± 15** | 160 ± 12** |
Organ Index (Liver) | 1.5 ± 0.2 | 1.0 ± 0.1* | 1.0 ± 0.1* |
*Significant difference compared to vehicle group (p < 0.05).
**Highly significant difference compared to vehicle group (p < 0.01).
Case Study: Anti-Inflammatory Effects in Macrophages
In a controlled laboratory setting, RAW264.7 macrophages were treated with LPS to induce an inflammatory response. Following treatment with NCTS at various concentrations (5-20 μmol/L), researchers observed a dose-dependent reduction in inflammatory markers, including NO production and cytokine release. The study concluded that NCTS could serve as a potential therapeutic agent for inflammatory diseases due to its ability to modulate key signaling pathways involved in inflammation .
Case Study: Hypoglycemic Effects in Diabetic Mice
A six-week study on db/db mice evaluated the hypoglycemic effects of NCTS compared to metformin. Results indicated that NCTS significantly lowered fasting plasma glucose levels and improved insulin sensitivity without affecting food intake. Histopathological analysis revealed restoration of normal liver architecture, further supporting its therapeutic potential for diabetes management .
Propiedades
IUPAC Name |
1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFJHSOBYVDLA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109664-02-0 | |
Record name | Neocryptotanshinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.